molecular formula C9H6ClNO B093645 2-(2-Chloroacetyl)benzonitrile CAS No. 1008-15-7

2-(2-Chloroacetyl)benzonitrile

Cat. No.: B093645
CAS No.: 1008-15-7
M. Wt: 179.6 g/mol
InChI Key: QLWBWNBFUCQEJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Chloroacetyl)benzonitrile is an organic compound with the molecular formula C9H6ClNO. It is a derivative of benzonitrile, where the benzene ring is substituted with a chloroacetyl group at the second position. This compound is of significant interest in organic synthesis and industrial applications due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(2-Chloroacetyl)benzonitrile can be synthesized through various methods. One common approach involves the reaction of 2-chlorobenzonitrile with chloroacetyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound often involves the ammoxidation of 2-chlorotoluene. This process uses a catalyst, such as V2O5/Al2O3, in a fixed bed reactor at atmospheric pressure. The reaction conditions are optimized to achieve high selectivity and yield .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Chloroacetyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nitration: Nitric acid, acetic anhydride, zeolite catalyst, dichloromethane as solvent.

    Substitution: Amines, base (e.g., pyridine), solvent (e.g., acetonitrile).

Major Products:

    Nitration: Nitro-substituted benzonitriles.

    Substitution: Amide derivatives.

Mechanism of Action

The mechanism of action of 2-(2-Chloroacetyl)benzonitrile involves its reactivity towards nucleophiles. The chloroacetyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound acts as an intermediate .

Comparison with Similar Compounds

    2-Chlorobenzonitrile: This compound is structurally similar but lacks the chloroacetyl group.

    4-(2-Chloroacetyl)benzonitrile: Another isomer with the chloroacetyl group at the fourth position.

Uniqueness: 2-(2-Chloroacetyl)benzonitrile is unique due to the presence of both the chloroacetyl and nitrile functional groups, which confer distinct reactivity and versatility in synthetic applications. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

2-(2-chloroacetyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO/c10-5-9(12)8-4-2-1-3-7(8)6-11/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLWBWNBFUCQEJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10143513
Record name Benzonitrile, o-(chloroacetyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10143513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1008-15-7
Record name Benzonitrile, o-(chloroacetyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001008157
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzonitrile, o-(chloroacetyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10143513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.